molecular formula C19H16N2O2 B6110714 N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B6110714
M. Wt: 304.3 g/mol
InChI Key: ZASITPLMTJDMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a cyclopropyl group, an oxo group, and a phenyl group attached to the indole moiety, making it a unique structure with potential biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves the reaction of 2-phenyl-1H-indole-3-carboxylic acid with cyclopropylamine and an appropriate coupling reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions. The resulting intermediate is then subjected to oxidation to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, hydroxylated compounds, and oxo derivatives. These products can exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities. The presence of the cyclopropyl group and the oxo group enhances its potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-cyclopropyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18(19(23)20-13-10-11-13)16-14-8-4-5-9-15(14)21-17(16)12-6-2-1-3-7-12/h1-9,13,21H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASITPLMTJDMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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